1-Ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic organic compound belonging to the imidazo[1,2-b]pyrazole family. This class of compounds is characterized by a fused imidazole and pyrazole ring structure, which imparts unique biological and chemical properties. The presence of a pyridine moiety enhances its potential for interaction with various biological targets, making it of significant interest in medicinal chemistry.
This compound has been studied for its pharmacological activities, particularly in the context of cancer research and enzyme inhibition. It is synthesized through various chemical methods that involve the functionalization of the imidazo[1,2-b]pyrazole scaffold.
1-Ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole can be classified as:
The synthesis of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. For instance, reactions may be conducted in solvents like dimethylformamide or toluene at elevated temperatures, followed by purification techniques such as chromatography to isolate the desired product .
The molecular structure of 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole features:
The molecular formula is , indicating a molecular weight of approximately 224.25 g/mol. The compound's structure can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
1-Ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reaction conditions must be carefully controlled to avoid unwanted side reactions .
The mechanism of action for 1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole primarily involves its interaction with specific biological targets:
At a molecular level, binding interactions lead to conformational changes in target proteins, which can either activate or inhibit their function .
Relevant data include melting point ranges (often between 150–160 °C) and spectral data confirming structural integrity .
1-Ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole has several scientific applications:
The compound's unique structural features make it a valuable scaffold for designing new therapeutic agents targeting various diseases .
The imidazo[1,2-b]pyrazole core represents a planar, π-conjugated bicyclic heterocycle formed by fusion of pyrazole and imidazole rings. This 10π-electron system exhibits significant aromatic character, stabilized through electron delocalization across both rings. The core predominantly adopts the 1H-tautomeric form (approximately 95% abundance at physiological pH) with an endocyclic double bond between C3-C3a, as confirmed by X-ray crystallography and 15N NMR studies [1]. This tautomeric preference is critical for maintaining molecular planarity and aromatic stability, directly influencing electronic properties and binding capabilities.
Table 1: Key Structural Parameters of the Imidazo[1,2-b]pyrazole Core
Structural Feature | Bond Length (Å) | Bond Angle (°) | Electronic Significance |
---|---|---|---|
N1-C5 Bond | 1.373 | - | Delocalization pathway |
C3-C3a Bond | 1.360 | - | Endocyclic double bond |
C3a-N4 Bond | 1.324 | - | Imidazole ring conjugation |
N1-C2-C3 Angle | - | 106.7 | Ring strain minimization |
C6-C7 Bond | 1.452 | - | Pyridinyl attachment point |
The molecule's aromaticity generates a distinctive dipole moment (≈4.2 D) oriented perpendicular to the ring plane, with electron density concentrated at N4 (natural population analysis charge: -0.52 e) and depletion at C7 (+0.31 e). This polarized electronic environment facilitates electrophilic attack at C7 and nucleophilic interactions at N4, providing the foundation for its biological interactions [1] [10]. Frontier molecular orbital analysis reveals a HOMO-LUMO gap of ≈4.1 eV, indicating significant charge transfer capability essential for protein-ligand interactions [1].
The pyridin-3-yl substituent at position 7 profoundly modulates the electronic behavior and biological functionality of the imidazo[1,2-b]pyrazole scaffold. Positioned ortho to the bicyclic junction, this electron-deficient heteroaryl (Hammett constant σₘ = 0.71) induces substantial polarization at the C7-C3' bond axis. Spectroscopic studies confirm a 15 nm bathochromic shift in UV-Vis absorption compared to phenyl-substituted analogs, indicating extended π-conjugation and reduced band gap [9]. The nitrogen atom at the meta-position of the pyridine ring functions as a potent hydrogen bond acceptor (β value = 0.44), significantly enhancing binding to biological targets containing complementary donor motifs [1] [5].
Table 2: Comparative Substituent Effects at Position 7
Substituent | Hammett σₘ | Log P Contribution | H-Bond Acceptor Capacity | Biological Activity Profile |
---|---|---|---|---|
Pyridin-3-yl | 0.71 | +0.38 | Strong (1 site) | Enhanced kinase affinity |
Bromine | 0.39 | +0.86 | None | Synthetic intermediate |
Furan-3-yl | 0.35 | +0.41 | Moderate (oxygen) | Reduced cellular potency |
Methanamine | -0.16 | -0.92 | Strong donor/acceptor | Increased solubility |
Regiochemical analysis reveals critical electronic consequences:
Density functional theory calculations demonstrate that the pyridin-3-yl group reduces the LUMO energy by ≈0.8 eV compared to phenyl analogs, enhancing electrophilicity and facilitating charge-transfer interactions with electron-rich protein domains [1]. This electronic modulation directly correlates with improved inhibition constants (Kᵢ) observed in kinase assays .
The rotational freedom of the C7-pyridinyl bond (rotation barrier ≈8.2 kcal/mol) enables adaptive binding to diverse protein environments. Molecular dynamics simulations reveal two biologically relevant conformers:
In FLT3 kinase inhibition, the compound adopts a syn-periplanar conformation, allowing simultaneous:
Table 3: Non-Covalent Interactions with Therapeutic Targets
Target Protein | PDB ID | Key Interactions | Binding Energy (kcal/mol) | Biological Effect |
---|---|---|---|---|
COX-2 | 1PXX | Pyridine H-bond to Arg120, π-stacking with Tyr385 | -8.4 | Anti-inflammatory activity |
FLT3-ITD | 4XUF | Core hinge H-bond to Cys694, pyridine salt bridge | -9.1 | Anti-leukemic activity |
p38α MAPK | 3D7Z | Pyridine coordination to Lys53, ethyl group hydrophobic | -7.8 | Anti-angiogenic signaling |
The ethyl substituent at N1 contributes significant conformational entropy (TΔS = +2.3 kcal/mol) during binding by reducing the desolvation penalty, while maintaining optimal solvent-accessible surface area (SASA ≈ 580 Ų) for membrane permeability [1] [10]. In anti-inflammatory applications, the molecule inhibits p38MAPK phosphorylation in HUVEC cells (IC₅₀ = 8.3 μM) through:
These interactions collectively stabilize the DFG-in conformation of kinases while preventing ATP access, as confirmed through surface plasmon resonance studies showing residence times >300 seconds for FLT3-ITD mutants . The compound's ability to adopt multiple bioactive conformations underlies its polypharmacological potential across inflammation and oncology targets.
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